molecular formula C13H20Cl2N4OS B1371165 1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride CAS No. 1170455-92-1

1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride

Cat. No. B1371165
CAS RN: 1170455-92-1
M. Wt: 351.3 g/mol
InChI Key: BQBBDYVPHSOMQZ-UHFFFAOYSA-N
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Description

“1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride” is a compound that belongs to the class of molecules known as piperazines. It has a molecular weight of 278.37 and a molecular formula of C13H18N4OS .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound you’re interested in, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles, such as the one in the compound you’re interested in, are varied. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Physical And Chemical Properties Analysis

The compound “1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride” has a molecular weight of 278.37 and a molecular formula of C13H18N4OS . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Biological Screening

  • Synthesis and Antibacterial Screening : A novel series of compounds including 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nucleus were synthesized. These compounds showed moderate activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

  • Synthesis, Characterization, and Biological Evaluation : A compound named tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and exhibited moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Tuberculostatic Activity of Derivatives : Some derivatives of 1,3,4-oxadiazole and 1,2,4-triazole showed potential tuberculostatic activity, with minimum inhibiting concentrations ranging from 25 to 100 mg/ml (Foks et al., 2004).

  • Antimicrobial Agents Synthesis : A new series of 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones based on various substituted piperazines were synthesized and showed promising antimicrobial activity (Patel et al., 2012).

Structural and Chemical Studies

  • Crystal Structure Analysis : The crystal structure of a 1,3,4-oxadiazole derivative was analyzed, showing distinct molecular arrangements and interactions (Al-Omary et al., 2015).

  • Synthesis and Characterization of Novel Derivatives : A series of novel derivatives were synthesized, characterized, and evaluated for antidepressant and antianxiety activities (Kumar et al., 2017).

  • Antimicrobial and Anti-Proliferative Activities : N-Mannich bases of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial and anti-proliferative activities, showing promising results against various bacteria and cancer cell lines (Al-Wahaibi et al., 2021).

Future Directions

The future directions for research on “1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, 1,2,4-oxadiazoles are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They have also been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, these compounds present a wide range of possibilities for future research and development.

properties

IUPAC Name

5-(3-piperazin-1-ylpropyl)-3-thiophen-2-yl-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS.2ClH/c1(7-17-8-5-14-6-9-17)4-12-15-13(16-18-12)11-3-2-10-19-11;;/h2-3,10,14H,1,4-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBBDYVPHSOMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=NC(=NO2)C3=CC=CS3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride
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1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride
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1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride
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1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride
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1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride
Reactant of Route 6
1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride

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